DL-3-Phenyllactic acid is an organic compound classified as a hydroxy acid. It is produced primarily by lactic acid bacteria during the fermentation of various substrates, particularly those rich in phenylalanine. This compound is notable for its antimicrobial properties and potential applications in food preservation and health-related fields. The synthesis of DL-3-Phenyllactic acid typically occurs through the metabolism of phenylalanine, where it is transaminated to phenylpyruvic acid, which is subsequently reduced to DL-3-Phenyllactic acid by lactate dehydrogenase enzymes in lactic acid bacteria .
The synthesis of DL-3-Phenyllactic acid involves several key biochemical pathways in lactic acid bacteria. The primary precursor for its synthesis is phenylalanine, which undergoes transamination to form phenylpyruvic acid. This reaction is catalyzed by aminotransferases, which transfer the amino group from phenylalanine to α-ketoglutarate, producing glutamate as a byproduct .
Subsequently, phenylpyruvic acid is reduced to DL-3-Phenyllactic acid through the action of lactate dehydrogenases. There are two types of lactate dehydrogenases involved: L-lactate dehydrogenase (which produces L-3-phenyllactic acid) and D-lactate dehydrogenase (which produces D-3-phenyllactic acid). These enzymes exhibit optimal activity at pH levels between 5 and 7 and temperatures between 30°C and 45°C .
In laboratory settings, strains such as Pediococcus pentosaceus have been used to produce DL-3-Phenyllactic acid in milk and other substrates, demonstrating varying yields based on the fermentation conditions and the presence of additional substrates like phenylpyruvic acid .
The molecular structure of DL-3-Phenyllactic acid can be described as follows:
The stereochemistry around the carbon atom bearing the hydroxyl group distinguishes these enantiomers, influencing their biological activity and interactions with other molecules .
DL-3-Phenyllactic acid participates in various chemical reactions, primarily due to its functional groups:
These reactions are significant in biochemical pathways involving energy metabolism and microbial fermentation processes .
The mechanism of action for DL-3-Phenyllactic acid primarily revolves around its antimicrobial properties. It inhibits the growth of various pathogenic bacteria by disrupting their cell membranes and interfering with metabolic processes. This action is crucial for its application as a natural preservative in food products.
In lactic acid bacteria, DL-3-Phenyllactic acid functions as a signaling molecule that can influence gene expression related to stress responses and antimicrobial production . The compound's ability to inhibit biofilm formation has also been documented, particularly against dental pathogens such as Aggregatibacter actinomycetemcomitans .
DL-3-Phenyllactic acid exhibits several important physical and chemical properties:
These properties make it suitable for various applications in food science and pharmaceuticals .
DL-3-Phenyllactic acid has a broad range of applications:
Research continues into optimizing its production through fermentation processes involving lactic acid bacteria, enhancing yields by manipulating growth conditions or using alternative substrates .
DL-3-Phenyllactic acid (PLA), systematically named 2-hydroxy-3-phenylpropanoic acid, is an organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol [2] [7]. Its structure consists of a benzene ring linked to a three-carbon hydroxy-carboxylic acid chain, positioning it within the phenylpropanoic acid class [2]. The chiral center at carbon 2 gives rise to two enantiomers: D(-)- and L(+)-3-phenyllactic acid. The "DL" prefix denotes the racemic mixture, where both enantiomers are present in equal proportions [2] [6]. The crystalline form typically appears as a white to off-white powder with a melting point range of 95–98°C [6] [7]. Its moderate water solubility (approximately 64.21 g/L at 25°C) and estimated logP value of 0.25–1.10 reflect intermediate hydrophilicity, facilitating interactions with biological membranes [6] [8].
Table 1: Fundamental Physicochemical Properties of DL-3-Phenyllactic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀O₃ | [2] [7] |
Molecular Weight | 166.18 g/mol | [7] [8] |
CAS Registry Number | 828-01-3 | [6] [8] |
Melting Point | 95–98°C | [6] [7] |
Water Solubility (25°C) | ~64.21 g/L | [6] |
Estimated logP | 0.25–1.10 | [6] [8] |
The stereochemistry of PLA influences its biological activity. Both enantiomers exhibit antimicrobial properties, though certain metabolic pathways in microorganisms may show enantioselectivity during biosynthesis or degradation [2]. The planar benzene ring enables hydrophobic interactions, while the hydroxyl and carboxyl groups allow hydrogen bonding and ionization (pKa ~3.4), contributing to its antimicrobial efficacy by disrupting microbial cell membranes [2].
PLA occurs naturally as a microbial metabolite, predominantly produced by lactic acid bacteria (LAB) during carbohydrate fermentation. Strains within the genera Lactobacillus, Pediococcus, and Lactococcus are significant producers, with Lactobacillus crustorum identified as a particularly efficient synthesizer (yields up to 45.2 mmol/L) [3]. PLA is ubiquitously detected in fermented foods, though concentrations vary substantially:
Table 2: Natural Occurrence and Production Levels of PLA
Source | Producer/Matrix | Typical PLA Level | Reference |
---|---|---|---|
Lactic Acid Bacteria | Lactobacillus crustorum | Up to 45.2 mmol/L | [3] |
General LAB strains | 0.004–1.472 mmol/L | [3] | |
Food Systems | Honey | Trace amounts | [2] |
Fermented vegetables | Strain-dependent | [3] | |
Endogenous Metabolism | Human (PKU patients) | Elevated in urine | [6] |
In humans, PLA is a minor endogenous metabolite derived from phenylalanine catabolism. Its levels rise markedly in phenylketonuria (PKU), where genetic mutations disrupt phenylalanine hydroxylase activity. This diverts phenylalanine metabolism toward transamination, producing phenylpyruvate, which is reduced to PLA [6]. Consequently, PLA accumulates in urine and blood, contributing to the characteristic "mousy" odor in PKU patients [6].
The significance of PLA in food systems emerged alongside mid-20th-century efforts to identify alternatives to synthetic preservatives. Initial research focused on the inherent spoilage resistance of fermented foods, attributed empirically to LAB metabolites [2]. Systematic analysis revealed PLA as a critical antimicrobial agent in honey in the 1990s [2]. This discovery prompted investigations into LAB metabolic outputs, culminating in the seminal identification of PLA as a broad-spectrum antimicrobial metabolite produced by LAB strains [2].
Valerio et al. (2004) demonstrated PLA’s potency against fungi and bacteria, including foodborne pathogens like Listeria monocytogenes and Escherichia coli [2]. This positioned PLA as a "green compound" for biopreservation, aligning with consumer demand for natural food additives [2]. Research evolved to optimize PLA production through strain selection (e.g., high-yield L. crustorum), fermentation condition tuning, and enzymatic pathway engineering [3].
Table 3: Key Milestones in PLA Research
Period | Milestone | Significance |
---|---|---|
Pre-1990s | Empirical use of LAB fermentation | Basis for microbial metabolite research |
1990s | PLA identification in honey | Initial natural source discovery |
Early 2000s | Link between LAB and PLA production | Established PLA as key antimicrobial |
2004 | Valerio et al. antimicrobial characterization | Broad-spectrum activity demonstrated |
2010–2020 | Strain optimization (e.g., L. crustorum) | Achieved high-yield biological production |
2024 | Healthspan studies (C. elegans/sarcopenia) | Extended biological roles beyond preservation |
Recent research (2024) expanded PLA’s biological relevance beyond food preservation. Studies in Caenorhabditis elegans revealed that PLA extends healthspan by enhancing mitochondrial function and stress resilience via the SKN-1/ATFS-1 pathway [4] [5]. Clinically, blood PLA levels inversely correlate with physical performance in sarcopenia patients, suggesting systemic roles in aging and metabolism [4] [5]. This positions PLA as a multifunctional metabolite bridging microbial ecology, food science, and mammalian physiology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7